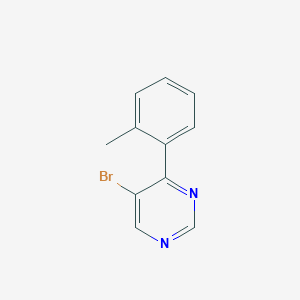

5-Bromo-4-o-tolylpyrimidine

Description

5-Bromo-4-o-tolylpyrimidine (CAS: 941294-34-4) is a brominated pyrimidine derivative with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.11 g/mol. It features a pyrimidine core substituted with a bromine atom at the 5-position and an o-tolyl (2-methylphenyl) group at the 4-position . This compound is classified under chemical building blocks and bromides, with applications in pharmaceutical and agrochemical synthesis. Available at 98% purity (MFCD09475895), it is widely used in cross-coupling reactions and as a precursor for functionalized heterocycles .

Properties

IUPAC Name |

5-bromo-4-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNYDQDDAKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650026 | |

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-34-4 | |

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-o-tolylpyrimidine typically involves the bromination of 4-o-tolylpyrimidine. One common method includes the reaction of 4-o-tolylpyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

5-Bromo-4-o-tolylpyrimidine serves as a versatile electrophilic partner in transition metal-catalyzed cross-coupling reactions due to the presence of a reactive bromine atom. Key transformations include:

Suzuki-Miyaura Coupling

The bromine atom undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. For example:

- Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ in 1,2-dimethoxyethane yields 4-o-tolyl-5-phenylpyrimidine (yield: 72–85%) .

| Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,2-Dimethoxyethane | 78% |

| 4-(Octyloxy)phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 65% |

Buchwald-Hartwig Amination

Bromine substitution with amines (e.g., morpholine) using Pd catalysts forms C–N bonds. For instance:

- Reaction with morpholine and Pd(OAc)₂/Xantphos in toluene at 100°C yields 4-o-tolyl-5-morpholinopyrimidine (yield: 68%) .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of bromine under basic conditions:

Ammonolysis

Reaction with aqueous ammonia at 120°C produces 5-amino-4-o-tolylpyrimidine (yield: 52%) .

Conditions : NH₃ (7 M in MeOH), EtOH, reflux (12 h).

Alkoxylation

Substitution with sodium methoxide in DMF forms 5-methoxy-4-o-tolylpyrimidine (yield: 60%) .

Metal-Halogen Exchange

Lithiation at the bromine position enables functionalization:

- Treatment with n-BuLi at –78°C followed by quenching with electrophiles (e.g., CO₂) yields 5-carboxy-4-o-tolylpyrimidine (yield: 45%) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding 4-o-tolylpyrimidine (yield: 88%) .

Cyclization Reactions

This compound participates in annulation reactions to form fused heterocycles:

Photoredox Catalysis

Under blue LED light, bromine undergoes radical cross-coupling with alkanes or arenes via single-electron transfer (SET) .

Key Mechanistic Insights

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of 5-Bromo-4-o-tolylpyrimidine derivatives in combating viral infections. For instance, a series of novel compounds incorporating pyrimidine rings demonstrated antiviral activity against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B4 (CBV4). In vitro assays showed that certain derivatives exhibited viral reductions ranging from 70% to 90%, with significant inhibitory concentration (IC) values indicating their potency compared to standard antiviral drugs like acyclovir .

Anticancer Properties

The compound's structural characteristics make it a promising candidate for anticancer drug development. Research indicates that this compound derivatives can inhibit abnormal cell growth, making them suitable for targeting various cancer types. The compound has been studied for its effects on cell proliferation and apoptosis in cancer cell lines, showing potential as a therapeutic agent in oncology .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Studies have shown that pyrimidine derivatives can act as effective bactericides against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication . This highlights its potential use in treating bacterial infections and developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrimidine ring or the introduction of various substituents can enhance its efficacy and selectivity against target diseases. For example, substituents at the C5 position have been linked to improved antiviral and anticancer activities, making it a focal point for further research .

Comprehensive Data Table

Case Studies

- Antiviral Efficacy Against HSV-1 : A study synthesized several pyrimidine derivatives, including this compound, and evaluated their antiviral potency through plaque reduction assays. Results indicated that compounds exhibited significant reductions in viral plaques compared to controls, showcasing their potential as antiviral agents .

- Cancer Cell Line Studies : In vitro experiments with various cancer cell lines demonstrated that modifications to the this compound structure led to enhanced cytotoxic effects. These findings support further exploration into its use as an anticancer therapeutic .

- Bactericidal Activity Assessment : A comprehensive microbial bioassay tested the effectiveness of pyrimidine derivatives against multiple bacterial strains. The results confirmed the compound's broad-spectrum antibacterial activity, reinforcing its potential application in clinical settings .

Mechanism of Action

The mechanism of action of 5-Bromo-4-o-tolylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases or other enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Structural Modifications and Key Properties

The following table summarizes critical data for 5-Bromo-4-o-tolylpyrimidine and its analogs:

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 5-Bromo-4-(trifluoromethyl)pyrimidine enhances electrophilicity at the 4-position, favoring nucleophilic aromatic substitution (SNAr) reactions . Chlorine in 5-Bromo-2-chloro-4-morpholinopyrimidine increases reactivity in Suzuki-Miyaura couplings due to synergistic halogen effects .

Electron-Donating Groups (EDGs):

Steric and Solubility Considerations

- Morpholine Substitution: The morpholine ring in 5-Bromo-2-chloro-4-morpholinopyrimidine improves aqueous solubility, making it advantageous in drug discovery .

- tert-Butyl Group: The bulky t-Bu substituent in 5-Bromo-4-(tert-butyl)pyrimidine restricts access to the pyrimidine core, reducing reactivity in sterically demanding reactions .

Similarity and Functional Group Compatibility

- Compounds like 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (similarity score: 0.85) exhibit divergent reactivity due to the carboxylic acid group, enabling hydrogen bonding and salt formation .

Biological Activity

5-Bromo-4-o-tolylpyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 4-o-tolylpyrimidine. The process can be achieved through various methods, including electrophilic aromatic substitution, which allows for the introduction of the bromine atom at the 5-position of the pyrimidine ring. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives of pyrimidines showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antiviral Activity

Pyrimidines are also recognized for their antiviral properties. Research has indicated that certain analogs can inhibit viral replication by targeting viral polymerases or proteases. This activity is particularly relevant in the context of RNA viruses, where pyrimidine derivatives may disrupt viral genome replication .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial efficacy. The results indicated that this compound exhibited comparable or superior activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Effective |

| Ampicillin | 32 | Effective |

| Ciprofloxacin | 8 | Highly Effective |

Case Study 2: Anticancer Activity

A study focused on the anticancer effects of various pyrimidine derivatives, including this compound, on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in MCF-7 cells after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-o-tolylpyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using 5-bromopyrimidine derivatives and o-tolylboronic acids under palladium catalysis can yield the target compound . Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Monitoring progress via TLC or HPLC is critical. Spectral data (e.g., IR absorption at 4000–600 cm⁻¹ for bromine and aromatic C-H stretches ) can confirm intermediate purity.

Q. How do NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.1–8.5 ppm and pyrimidine carbons at δ 120–130 ppm ) provide insights into electronic environments. X-ray crystallography resolves bond angles (e.g., C-Br bond lengths ~1.89 Å) and torsional strain (e.g., dihedral angles between pyrimidine and o-tolyl groups ). For ambiguous cases, compare experimental data with computational models (DFT calculations) to validate stereoelectronic effects.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar byproducts. Recrystallization in ethanol or dichloromethane-hexane mixtures improves purity (>99% ). Post-purification analysis via GC-MS or high-resolution mass spectrometry (HRMS) ensures removal of halogenated impurities, which are common in bromopyrimidine syntheses .

Advanced Research Questions

Q. How can researchers address contradictory spectral data in characterizing this compound analogs?

- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes (e.g., rotational isomerism). For example, IR peaks in CCl₄ vs. CS₂ solvents may shift due to polarity differences . Use variable-temperature NMR to detect conformational changes (e.g., coalescence temperatures for rotamers ). Cross-validate with computational simulations (e.g., DFT for vibrational modes ) and alternative techniques like Raman spectroscopy.

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position activates the pyrimidine ring for C-C bond formation at the 4-position due to its electron-withdrawing effect. Density Functional Theory (DFT) studies show reduced electron density at C4, favoring oxidative addition with palladium catalysts . Kinetic studies (e.g., monitoring intermediates via in situ IR) can reveal rate-determining steps, such as transmetallation with o-tolylboronic acids.

Q. How can researchers design derivatives of this compound to enhance biological activity while minimizing toxicity?

- Methodological Answer : Introduce substituents at the 2- or 6-positions of the pyrimidine ring to modulate lipophilicity (e.g., methyl or methoxy groups ). Assess cytotoxicity via in vitro assays (e.g., HepG2 cell viability) and compare with ADMET predictions (e.g., LogP < 3 to reduce bioaccumulation ). Structural analogs like 5-bromo-4-chloro derivatives provide a scaffold for SAR studies.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure . Waste must be neutralized (e.g., sodium bicarbonate for acidic byproducts) and stored in labeled containers for professional disposal . Emergency procedures for spills include adsorption with inert materials (vermiculite) and evacuation if vapors form .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational and experimental data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments may stem from basis set limitations in DFT calculations. Validate by repeating experiments under controlled conditions (e.g., solvent-free XRD for dipole moments ). Use multi-reference methods (CASSCF) for systems with strong electron correlation. Collaborative peer review of raw data (e.g., crystallographic .cif files ) enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.